Licobichalcone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

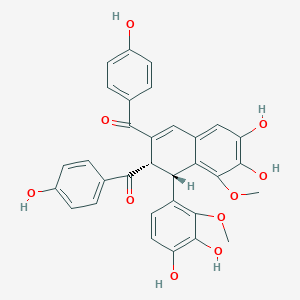

Licobichalcone is a natural product found in Glycyrrhiza uralensis with data available.

Aplicaciones Científicas De Investigación

Biological Activities

Licobichalcone exhibits a wide range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

This compound has shown promising antimicrobial properties against several pathogens. Studies indicate that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for this compound against these bacteria range from 0.25 to 8 μg/mL .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 - 8 |

| Bacillus subtilis | 0.5 - 32 |

| Escherichia coli | Notable inhibition observed |

Anti-Inflammatory Effects

Research has demonstrated that this compound can inhibit inflammatory pathways. It effectively reduces the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This action is mediated through the inhibition of the NF-κB signaling pathway and lipoxygenase activity .

Table 2: Anti-Inflammatory Activity of this compound

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | Significant |

| IL-1β | Moderate |

| IL-6 | High |

Antioxidant Properties

This compound exhibits strong antioxidant capabilities, which help in neutralizing free radicals and protecting cells from oxidative stress. This property is particularly beneficial in preventing chronic diseases associated with oxidative damage .

Anticancer Potential

Recent studies have highlighted the anticancer effects of this compound on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound induces apoptosis in cancer cells and inhibits cell proliferation .

Table 3: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various applications:

- Antibacterial Efficacy : A study evaluated this compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, demonstrating a remarkable ability to inhibit bacterial growth and suggesting its potential as a therapeutic agent in treating resistant infections .

- Anti-inflammatory Mechanisms : In an experimental model of inflammation, this compound significantly reduced paw edema in rats, indicating its potential use in managing inflammatory diseases .

- Cancer Research : In vitro studies on breast cancer cells revealed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential role as an adjunct therapy in cancer treatment .

Propiedades

Fórmula molecular |

C32H26O10 |

|---|---|

Peso molecular |

570.5 g/mol |

Nombre IUPAC |

[(1S,2S)-1-(3,4-dihydroxy-2-methoxyphenyl)-6,7-dihydroxy-3-(4-hydroxybenzoyl)-8-methoxy-1,2-dihydronaphthalen-2-yl]-(4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C32H26O10/c1-41-31-20(11-12-22(35)29(31)39)25-24-17(14-23(36)30(40)32(24)42-2)13-21(27(37)15-3-7-18(33)8-4-15)26(25)28(38)16-5-9-19(34)10-6-16/h3-14,25-26,33-36,39-40H,1-2H3/t25-,26+/m0/s1 |

Clave InChI |

WJSPTHUPUYBNNI-IZZNHLLZSA-N |

SMILES |

COC1=C(C=CC(=C1O)O)C2C(C(=CC3=CC(=C(C(=C23)OC)O)O)C(=O)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)O |

SMILES isomérico |

COC1=C(C=CC(=C1O)O)[C@@H]2[C@@H](C(=CC3=CC(=C(C(=C23)OC)O)O)C(=O)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)O |

SMILES canónico |

COC1=C(C=CC(=C1O)O)C2C(C(=CC3=CC(=C(C(=C23)OC)O)O)C(=O)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)O |

Sinónimos |

licobichalcone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.